6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
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Overview
Description
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-(2,4-DMPF)), is an organic compound that has a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry. 6-(2,4-DMPF) is a white solid, with a melting point of 115-117°C and a boiling point of 271-273°C. It is soluble in alcohols, chloroform, and ethyl acetate, and insoluble in water.
Scientific Research Applications
6-(2,4-DMPF) is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In organic synthesis, 6-(2,4-DMPF) is used as a starting material for the synthesis of various compounds, such as drugs, pesticides, and fragrances. In analytical chemistry, it is used as a reagent for the analysis of various compounds. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs.
Mechanism of Action
6-(2,4-DMPF) is an organic compound that is used in a variety of scientific research applications. The mechanism of action of 6-(2,4-DMPF) is not well understood. However, it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antioxidant, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-DMPF) are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 6-(2,4-DMPF) has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,4-DMPF) in laboratory experiments include its low cost, availability, and stability. In addition, 6-(2,4-DMPF) is relatively non-toxic and has a low melting point, which makes it easy to handle and store. The main limitation of 6-(2,4-DMPF) is its lack of solubility in water, which limits its use in some experiments.
Future Directions
Future research on 6-(2,4-DMPF) should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should focus on the development of more efficient synthesis methods for 6-(2,4-DMPF). Finally, further research should focus on the development of new methods for the analysis and quantification of 6-(2,4-DMPF).
Synthesis Methods
6-(2,4-DMPF) can be synthesized by the reaction of 2,4-dimethoxyphenol and formic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-12(14(8-11)19-2)13-5-3-4-10(9-16)15(13)17/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRYZRNROKGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685238 |
Source
|
Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258633-07-6 |
Source
|
Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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